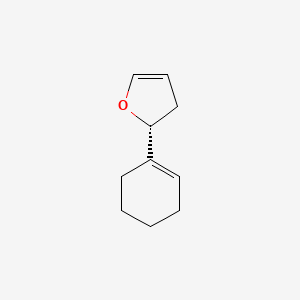
Decakis(2,4,6-trimethylphenyl)pentasilolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3,4,4,5,5-Decamesitylpentasilolane: is a unique organosilicon compound characterized by its highly substituted pentasilolane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,5,5-Decamesitylpentasilolane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of mesityl-substituted silanes.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0°C to 25°C.
Catalysts: A catalyst such as platinum or palladium is often used to facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF) or toluene.
Industrial Production Methods
In an industrial setting, the production of 1,1,2,2,3,3,4,4,5,5-Decamesitylpentasilolane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is also common to optimize the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,3,3,4,4,5,5-Decamesitylpentasilolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride, resulting in the formation of silane derivatives.
Substitution: Substitution reactions often involve halogenation or alkylation, using reagents like chlorine or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed at low temperatures.
Substitution: Chlorine, alkyl halides; reactions are conducted under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3,4,4,5,5-Decamesitylpentasilolane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, owing to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings, due to its thermal stability and resistance to oxidation.
Wirkmechanismus
The mechanism of action of 1,1,2,2,3,3,4,4,5,5-Decamesitylpentasilolane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with silicon-based receptors and enzymes, influencing their activity.
Pathways: It can modulate signaling pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,2,2,3,3,4,4,5,5-Decafluoropentasilolane
- 1,1,2,2,3,3,4,4,5,5-Decachloropentasilolane
- 1,1,2,2,3,3,4,4,5,5-Decabromopentasilolane
Uniqueness
1,1,2,2,3,3,4,4,5,5-Decamesitylpentasilolane is unique due to its high degree of mesityl substitution, which imparts exceptional stability and resistance to oxidation. This makes it particularly valuable in applications requiring durable and stable materials.
Eigenschaften
CAS-Nummer |
918424-79-0 |
|---|---|
Molekularformel |
C90H110Si5 |
Molekulargewicht |
1332.3 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5-decakis(2,4,6-trimethylphenyl)pentasilolane |
InChI |
InChI=1S/C90H110Si5/c1-51-31-61(11)81(62(12)32-51)91(82-63(13)33-52(2)34-64(82)14)92(83-65(15)35-53(3)36-66(83)16,84-67(17)37-54(4)38-68(84)18)94(87-73(23)43-57(7)44-74(87)24,88-75(25)45-58(8)46-76(88)26)95(89-77(27)47-59(9)48-78(89)28,90-79(29)49-60(10)50-80(90)30)93(91,85-69(19)39-55(5)40-70(85)20)86-71(21)41-56(6)42-72(86)22/h31-50H,1-30H3 |
InChI-Schlüssel |
BGYISRNUTAZJMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[Si]2([Si]([Si]([Si]([Si]2(C3=C(C=C(C=C3C)C)C)C4=C(C=C(C=C4C)C)C)(C5=C(C=C(C=C5C)C)C)C6=C(C=C(C=C6C)C)C)(C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)(C9=C(C=C(C=C9C)C)C)C1=C(C=C(C=C1C)C)C)C1=C(C=C(C=C1C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


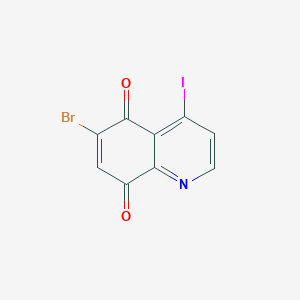

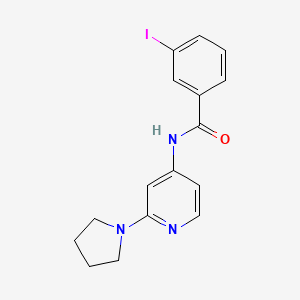
![2,3,4-Tribromo-1-chlorodibenzo[b,d]furan](/img/structure/B12895327.png)
![Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B12895329.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B12895335.png)
![1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine](/img/structure/B12895337.png)

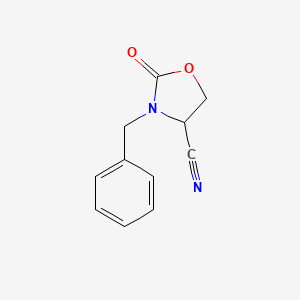
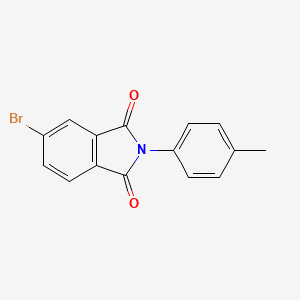
![6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12895372.png)

![2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one](/img/structure/B12895383.png)
